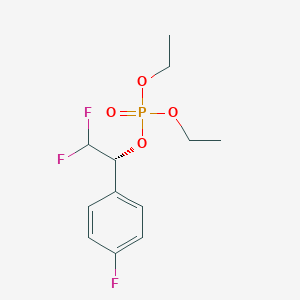
2-Cyclopropylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylpropane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It has a molecular weight of 163.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpropane-1-sulfonamide consists of a cyclopropyl group attached to a propane chain, which is further connected to a sulfonamide group . The InChI code for this compound is 1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) .
Physical And Chemical Properties Analysis
2-Cyclopropylpropane-1-sulfonamide is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.
Mecanismo De Acción
Target of Action
2-Cyclopropylpropane-1-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is crucial for the synthesis of nucleic acids and proteins in bacteria, making it an essential component for bacterial growth and survival .
Mode of Action
Sulfonamides, including 2-Cyclopropylpropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Cyclopropylpropane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of folic acid . This, in turn, affects downstream pathways that rely on folic acid, including the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of 2-Cyclopropylpropane-1-sulfonamide would need further investigation.
Result of Action
The primary result of the action of 2-Cyclopropylpropane-1-sulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and proteins . This bacteriostatic effect can help control bacterial infections .
Action Environment
The action of 2-Cyclopropylpropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of PABA in the environment can reduce the efficacy of the compound, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopropylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCIYJYESWXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropane-1-sulfonamide | |
CAS RN |
1566175-24-3 |
Source


|
| Record name | 2-cyclopropylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)
![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)
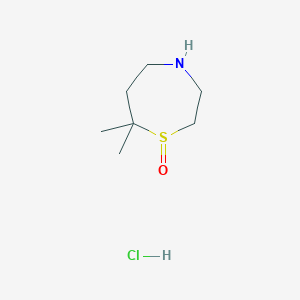

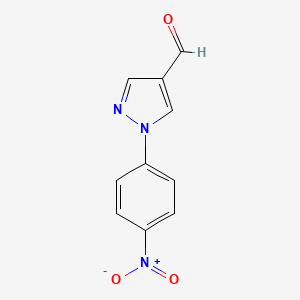
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
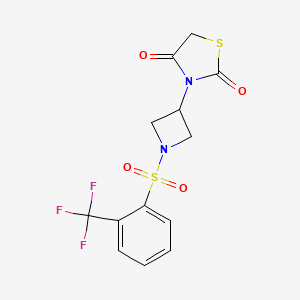
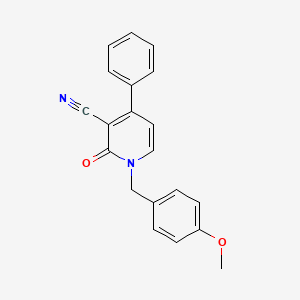
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)
